molecular formula C10H5ClN2 B1473611 8-Chloroquinoline-2-carbonitrile CAS No. 1231761-08-2

8-Chloroquinoline-2-carbonitrile

Cat. No.: B1473611
CAS No.: 1231761-08-2
M. Wt: 188.61 g/mol
InChI Key: DEULPCXPQZIKQZ-UHFFFAOYSA-N
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Description

8-Chloroquinoline-2-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-chloroquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEULPCXPQZIKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301156
Record name 8-Chloro-2-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231761-08-2
Record name 8-Chloro-2-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231761-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

8-Chloroquinoline-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization and histone deacetylases, which are crucial for cell division and gene expression, respectively . These interactions suggest that this compound could be a valuable tool in studying cell cycle regulation and epigenetic modifications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of histone deacetylases can lead to changes in gene expression patterns, which in turn can alter cellular metabolism and signaling pathways . Additionally, its impact on tubulin polymerization affects cell division, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of tubulin and histone deacetylases, inhibiting their activity . This inhibition can lead to the disruption of microtubule dynamics and changes in chromatin structure, respectively. These molecular interactions are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects can be observed . Understanding the dosage threshold is crucial for its safe application in research and potential clinical use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into its biochemical behavior

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with specific transporters and binding proteins that facilitate its movement and localization . Understanding these interactions can help in designing strategies for targeted delivery and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its function and effectiveness in biochemical reactions.

Biological Activity

8-Chloroquinoline-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antiviral, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H6ClN2\text{C}_10\text{H}_6\text{ClN}_2

This compound belongs to the quinoline family, which is known for its role in various biological applications. The presence of the chloro and carbonitrile functional groups contributes to its pharmacological properties.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. Recent studies have shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) [mg/mL] Comparison with Standard Drug
Staphylococcus aureus0.0625More potent than standard (0.125)
Escherichia coli11.00 ± 0.04 mm (inhibition zone)Comparable to amoxicillin
Pseudomonas aeruginosa11.00 ± 0.03 mm (inhibition zone)Less active than standard

These findings suggest that this compound exhibits strong antibacterial activity, particularly against resistant strains such as Staphylococcus aureus .

Antiviral Activity

Research indicates that derivatives of quinoline compounds, including this compound, possess antiviral properties. A study highlighted the efficacy of certain derivatives against viral infections, emphasizing that increased lipophilicity and electron-withdrawing substituents enhance antiviral activity:

  • Example Derivative : A derivative with R = 3-NO₂ showed maximal activity with a cytotoxicity value of only 4% .
  • Mechanism : The antiviral activity correlates positively with the lipophilicity and electron-withdrawing nature of substituents on the anilide ring.

Anticancer Activity

The anticancer potential of this compound has also been explored. A hybrid compound synthesized from this quinoline derivative demonstrated no cytotoxicity at concentrations up to 200 µM against HeLa cells, indicating a favorable safety profile for potential therapeutic use .

Case Study: Synthesis and Evaluation

A recent synthesis involving the coupling of 8-hydroxyquinoline derivatives resulted in compounds with significant anticancer activity. The synthesized compounds were screened for toxicity and showed promising results against various cancer cell lines without significant adverse effects on non-cancerous cells.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activities of this compound and its derivatives:

Biological Activity Findings
AntibacterialEffective against Staphylococcus aureus (MIC = 0.0625 mg/mL), showing potential against resistant strains .
AntiviralEnhanced activity with increased lipophilicity; promising for COVID-19 treatment .
AnticancerNo toxicity observed in HeLa cells at tested concentrations; potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.